2-[(Methylsulfanyl)methyl]-1,1'-biphenyl
Description
2-[(Methylsulfanyl)methyl]-1,1'-biphenyl is a biphenyl derivative featuring a methylsulfanylmethyl (-SCH2CH3) substituent at the 2-position of one benzene ring. This compound belongs to a class of sulfur-containing aromatic systems, where the thioether group introduces unique electronic and steric properties. For example, biphenyl derivatives with electron-withdrawing or donating groups are pivotal in HIV-1 reverse transcriptase inhibition () and organic light-emitting diode (OLED) applications ().
Properties
CAS No. |
820963-33-5 |
|---|---|
Molecular Formula |
C14H14S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)-2-phenylbenzene |
InChI |
InChI=1S/C14H14S/c1-15-11-13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
DZUYZKWVIUIPIN-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Substituents
- Fluorinated Biphenyls: Fluorine substitution (e.g., in FDPAVBi, ) significantly lowers HOMO (-5.4 eV) and LUMO (-2.8 eV) energy levels compared to non-fluorinated analogs like DPAVBi. This enhances charge balance in OLEDs and blue-shifts fluorescence emission by 7–35 nm .
- Methoxy-Substituted Biphenyls : Methoxy groups (-OCH3) in compounds like EMAC2056 () improve solubility and modulate electronic properties for antiviral activity. However, the methylsulfanyl group’s larger atomic radius and polarizability may enhance π-π stacking or hydrophobic interactions in biological systems.
- Amine-Functionalized Biphenyls : (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine () replaces the thioether with an amine (-NH2), altering polarity and hydrogen-bonding capacity.
Steric and Crystallinity Effects
- For example, FDPAVBi’s poor molecular planarity () leads to amorphous films upon deposition, a trait shared with bulky substituents like methylsulfanyl.
Electronic and Optical Properties
Key Findings :
- Fluorine substitution widens the bandgap (HOMO-LUMO) by 0.4 eV compared to non-fluorinated analogs, enhancing blue-light emission .
- Methylsulfanyl’s electron-donating nature (cf. methoxy) may raise HOMO levels slightly, favoring hole transport in optoelectronic applications.
Thermal and Physical Stability
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